

# VU0152100 pharmacology and toxicology profile

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## Compound of Interest

Compound Name: VU0152100

Cat. No.: B1683575

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An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of **VU0152100**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**VU0152100** is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).<sup>[1][2]</sup> As a research tool, it has been instrumental in elucidating the role of the M4 receptor in neuropsychiatric disorders. This document provides a comprehensive overview of the pharmacological and toxicological profile of **VU0152100**, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating relevant biological pathways and workflows.

## Core Pharmacology

**VU0152100** exerts its effects by binding to an allosteric site on the M4 receptor, thereby enhancing the receptor's response to the endogenous agonist, acetylcholine (ACh).<sup>[1]</sup> It does not possess intrinsic agonist activity but potentiates the effects of ACh.<sup>[1][2][3]</sup> This mechanism of action contributes to its high degree of selectivity for the M4 receptor over other mAChR subtypes (M1, M2, M3, and M5) and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters.<sup>[1][2][4]</sup>

## In Vitro Pharmacology

The in vitro activity of **VU0152100** has been characterized through various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Efficacy of **VU0152100**

Assay Type	Cell Line	Receptor	Parameter	Value	Reference
Calcium Mobilization	CHO cells expressing rM4 and Gqi5	Rat M4	EC50	380 ± 93 nM	<a href="#">[1]</a> <a href="#">[3]</a>
Thallium Flux (GIRK)	HEK293 cells expressing hM4 and GIRK1/2	Human M4	EC50	1.9 ± 0.2 μM	<a href="#">[1]</a>
Acetylcholine Affinity Shift	Membranes from cells expressing rM4	Rat M4	ACh Ki Shift	20- to 25-fold reduction	<a href="#">[1]</a>

## In Vivo Pharmacology

In vivo studies have primarily focused on the antipsychotic-like and cognitive-enhancing properties of **VU0152100** in rodent models.

Table 2: In Vivo Pharmacological Effects of **VU0152100**

Animal Model	Effect	Doses	Reference
Amphetamine-induced hyperlocomotion (Rats)	Reversal of hyperlocomotion	30, 56.6 mg/kg (i.p.)	[1][4][5]
Amphetamine-induced hyperlocomotion (Mice)	Reversal of hyperlocomotion in wild-type, no effect in M4 KO	30 mg/kg (i.p.)	[4]
Cocaine-induced hyperlocomotion (Mice)	Inhibition of hyperactivity	10 mg/kg (i.p.)	[4][6]
Cocaine self-administration (Mice)	Decrease in self-administration	Not specified	[6]
Amphetamine-induced disruption of contextual fear conditioning (Rats)	Blockade of disruption	10, 30, 56.6 mg/kg (i.p.)	[5]
Amphetamine-induced disruption of prepulse inhibition (Rats)	Blockade of disruption	10, 30, 56.6 mg/kg (i.p.)	[5]
Amphetamine-induced dopamine release in nucleus accumbens and caudate-putamen (Rats)	Reversal of increased dopamine levels	Not specified	[5][7]

## Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that **VU0152100** is centrally penetrant.[1] Following a 56.6 mg/kg intraperitoneal dose in rats, the maximum brain concentration (C<sub>max</sub>) was 8.8 µM, and the brain AUC<sub>0-∞</sub> was 19.2 µM·h.[4]

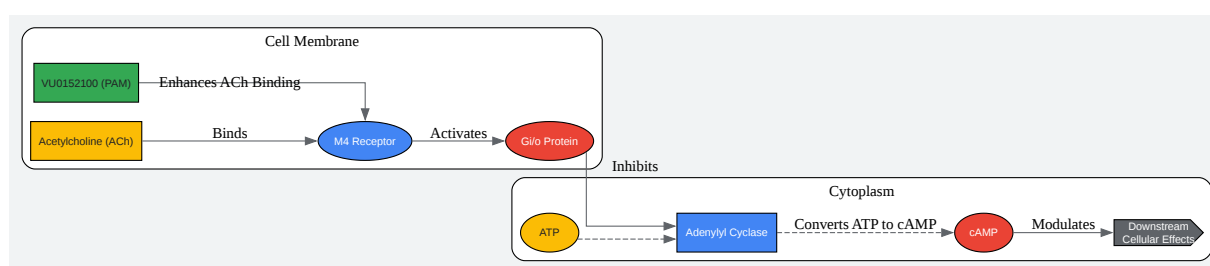
## Toxicology and Safety Profile

Comprehensive toxicology studies on **VU0152100** are not extensively reported in the public domain. However, available data from pharmacological studies suggest a favorable safety profile at effective doses. Notably, **VU0152100** does not induce catalepsy, a common side effect of typical antipsychotic drugs, at doses up to 100 mg/kg in rats.[1] Furthermore, it is reported to be devoid of the peripheral adverse effects commonly associated with non-selective muscarinic agonists.[4][6] An ancillary pharmacology screen against a panel of 68 GPCRs, ion channels, and transporters revealed a clean profile, suggesting a low potential for off-target effects.[1][2]

## Signaling Pathways and Experimental Workflows

### M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] **VU0152100**, as a PAM, enhances this signaling cascade in the presence of acetylcholine.

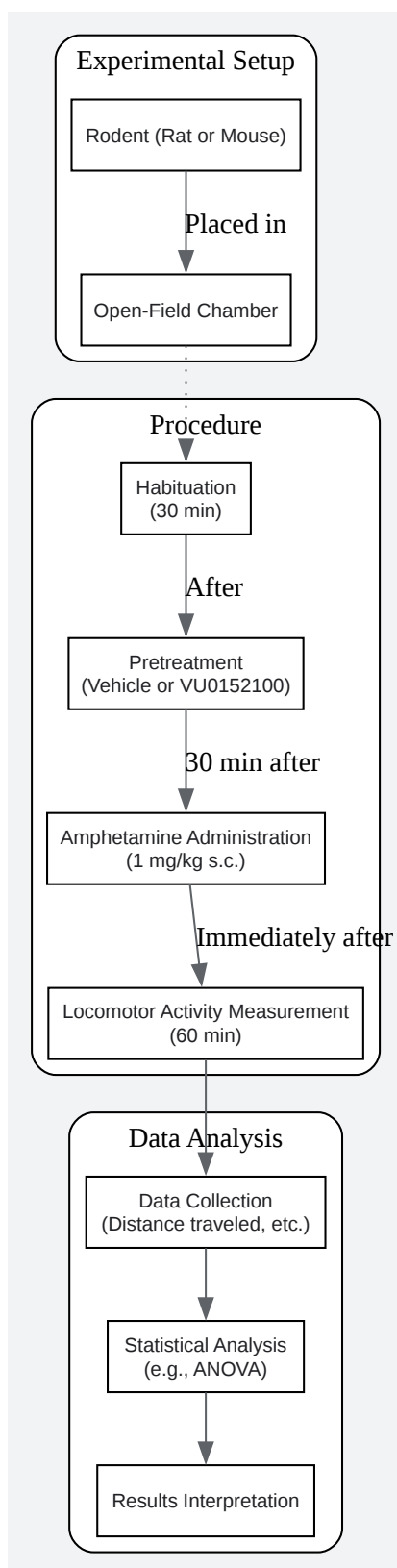


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M4 Receptor Signaling Pathway enhanced by **VU0152100**.

## Experimental Workflow: Amphetamine-Induced Hyperlocomotion

A common in vivo assay to assess the antipsychotic potential of a compound is the reversal of amphetamine-induced hyperlocomotion. The following diagram illustrates the typical workflow for this experiment.



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Workflow for Amphetamine-Induced Hyperlocomotion Assay.

## Detailed Experimental Protocols

### In Vitro: Calcium Mobilization Assay

- Objective: To determine the potency of **VU0152100** as a positive allosteric modulator of the M4 receptor.
- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 receptor (rM4) and the chimeric G-protein Gq $\beta$ 5.[1][2]
- Protocol:
  - CHO cells are plated in 96-well plates and grown to confluence.
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - A baseline fluorescence reading is taken.
  - Cells are pre-incubated with varying concentrations of **VU0152100** or vehicle for a short period (e.g., 1.5 minutes).[2]
  - An EC20 concentration of acetylcholine is added to the wells.
  - Changes in intracellular calcium concentration are measured as changes in fluorescence using a plate reader.
  - Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.
  - EC50 values are calculated from the concentration-response curves.

### In Vivo: Amphetamine-Induced Hyperlocomotion in Rats

- Objective: To assess the antipsychotic-like efficacy of **VU0152100**. [1]
- Animals: Male Sprague-Dawley rats. [5]
- Apparatus: Open-field chambers equipped with photobeam sensors to automatically record locomotor activity. [2]

- Protocol:
  - Rats are habituated to the open-field chambers for 30 minutes.[\[2\]](#)
  - Animals are pretreated with an intraperitoneal (i.p.) injection of vehicle or **VU0152100** (e.g., 30, 56.6, or 100 mg/kg).[\[1\]](#)
  - After a 30-minute pretreatment period, all rats receive a subcutaneous (s.c.) injection of amphetamine (e.g., 1 mg/kg).[\[1\]](#)[\[2\]](#)
  - Locomotor activity is then recorded for 60 minutes.[\[2\]](#)
  - Data, such as total distance traveled or number of beam breaks, are collected and analyzed.
  - Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) is used to compare the locomotor activity of the different treatment groups.[\[1\]](#)

## In Vivo: Catalepsy Assessment in Rats

- Objective: To evaluate the potential for **VU0152100** to induce extrapyramidal side effects.
- Animals: Male Sprague-Dawley rats.
- Protocol:
  - Rats are administered vehicle, **VU0152100** (30–100 mg/kg, i.p.), or a positive control such as haloperidol (1.5 mg/kg, i.p.).[\[1\]](#)
  - At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), catalepsy is assessed.[\[1\]](#)
  - The "bar test" is commonly used, where the rat's forepaws are placed on a horizontal bar raised a few inches from the surface.
  - The latency for the rat to remove its paws from the bar is measured. A longer latency indicates a cataleptic state.



## Conclusion

**VU0152100** is a valuable pharmacological tool with a well-defined in vitro and in vivo profile as a potent and selective M4 receptor PAM. Its ability to reverse behavioral and neurochemical abnormalities in preclinical models of psychosis, coupled with a favorable safety profile at effective doses, highlights the therapeutic potential of targeting the M4 receptor. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuropsychiatric disorders. Further investigation into its comprehensive toxicology and potential for clinical development is warranted.

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